Sodium phenyllactate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
79428-01-6 |
|---|---|
Molecular Formula |
C9H9NaO3 |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
DVSAFLNBVQKEKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Bioproduction Methodologies
Microbial Fermentation Pathways
Microbial fermentation is a cornerstone of sodium phenyllactate production, primarily utilizing Lactic Acid Bacteria (LAB). These bacteria produce phenyllactic acid as a metabolite derived from the amino acid phenylalanine. The fundamental pathway involves a two-step conversion: first, phenylalanine is transaminated to phenylpyruvic acid (PPA), which is then reduced to phenyllactic acid. nih.gov This process is catalyzed by enzymes such as lactate (B86563) dehydrogenase. nih.govfrontiersin.org
A diverse array of Lactic Acid Bacteria has been identified for their capacity to produce phenyllactic acid.
Various species within the Lactobacillus genus are proficient producers of phenyllactic acid. nih.govresearchgate.netoup.com
Lactobacillus plantarum is one of the most extensively studied species for PLA production. acs.org Different strains exhibit varying production capabilities. For instance, Lactobacillus plantarum IMAU10124 has been identified as a high-yielding strain, producing 0.229 g/L of PLA in standard MRS broth. nih.gov When the medium was supplemented with 3.0 g/L of phenylpyruvic acid (PPA), the PLA production by this strain increased significantly to 2.90 g/L, achieving a conversion rate of 96.05%. nih.gov The efficiency of PLA production in L. plantarum can be influenced by factors such as quorum-sensing capacity and the availability of precursors. nih.gov Research has shown that optimizing culture conditions and nutrient supply can significantly enhance yields, with one study achieving up to 400.74 mg/L. acs.org The conversion of PPA to PLA by lactate dehydrogenase (LDH) is a critical factor in the production efficiency. nih.gov
Lactobacillus sanfranciscensis , a key bacterium in sourdough fermentation, also contributes to PLA production. acs.orgkth.se The metabolic efficiency of this species is dependent on the form of amino acid supply; peptide transport is more efficient than the transport of single amino acids for PLA formation. acs.org The addition of α-ketoglutarate and citric acid can further boost PLA formation by influencing the NAD+/NADH ratio. acs.org
Other species such as Lactobacillus paracasei and Lactobacillus casei are known to be involved in the conversion of phenylalanine to phenyllactate in food matrices like cheese. oup.comwikipedia.orgoptibacprobiotics.com Studies have also demonstrated PLA production by Lactobacillus alimentarius , Lactobacillus rhamnosus , Lactobacillus hilgardii , Lactobacillus brevis , and Lactobacillus acidophilus , highlighting the widespread nature of this metabolic capability within the genus. nih.govresearchgate.netnih.govcaringsunshine.com
| Species | Strain | Condition | PLA Yield |
|---|---|---|---|
| L. plantarum | IMAU10124 | MRS Broth | 0.229 g/L |
| L. plantarum | IMAU10124 | MRS Broth + 3.0 g/L PPA | 2.90 g/L |
| L. plantarum | YM-4-3y | Optimized Conditions | 400.74 mg/L |
| L. alimentarius | Not Specified | General Culture | 0.16–0.46 mM |
| L. rhamnosus | Not Specified | General Culture | 0.16–0.46 mM |
| L. sanfranciscensis | Not Specified | General Culture | 0.17–0.57 mM |
The genus Leuconostoc also includes species capable of synthesizing phenyllactic acid.
Leuconostoc mesenteroides ATCC 8293 has been specifically studied for its ability to produce D-phenyllactic acid from phenylpyruvic acid. nih.govsnu.ac.kr Growing cells of this strain can produce a maximum yield of 35 mmol/L of D-PLA from an initial PPA concentration of up to 50 mmol/L, with conversion yields ranging from 75.2% to 83.3%. nih.gov The enzyme responsible for this conversion is D-lactate dehydrogenase. nih.govsnu.ac.kr
Leuconostoc citreum has also been identified as a producer of phenyllactic acid. nih.govresearchgate.net
| Species | Strain | Substrate | Product | Maximum Yield |
|---|---|---|---|---|
| L. mesenteroides | ATCC 8293 | Phenylpyruvic Acid (≤50 mmol/L) | D-Phenyllactic Acid | 35 mmol/L |
| L. citreum | Not Specified | Not Specified | Phenyllactic Acid | Demonstrated |
Beyond Lactobacillus and Leuconostoc, other genera of Lactic Acid Bacteria are known to produce phenyllactic acid. Genera such as Weissella and Enterococcus have been reported to possess this metabolic capability, contributing to the diversity of microbial sources for PLA production. frontiersin.org
To overcome the limitations of natural production rates and yields, metabolic engineering approaches have been employed, primarily using Escherichia coli as a host organism.
Escherichia coli has been successfully engineered to produce high titers of phenyllactic acid through the introduction of specific biosynthetic pathways and the optimization of host metabolism. nih.govnih.gov The general strategy involves establishing a pathway to convert phenylpyruvic acid to phenyllactic acid. This is often achieved by introducing a gene encoding phenylpyruvate reductase from other microorganisms, such as Lactobacillus sp. nih.govfrontiersin.org
Key metabolic engineering strategies include:
Pathway Introduction : A PLA biosynthetic pathway is constructed in E. coli by expressing heterologous enzymes like phenylpyruvate reductase. nih.govfrontiersin.org
Precursor Supply Enhancement : The carbon flux towards the precursor, phenylpyruvic acid, is increased. This can be done by overexpressing key genes in the shikimate pathway, such as aroG and pheA, which are involved in the synthesis of aromatic amino acids. nih.govfrontiersin.org The supply of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), initial precursors for the shikimate pathway, is also enhanced. nih.govnih.gov
Competing Pathway Disruption : To channel more metabolic resources towards PLA, competing pathways are weakened or knocked out. A common target is the tryptophan synthesis pathway, for example, by disrupting the trpE gene. nih.govfrontiersin.org Additionally, genes involved in the production of byproducts like acetate (B1210297) (ackA), or those that divert precursors (ppc, adhE), may be deleted. nih.govresearchgate.netewha.ac.kr
Fermentation Optimization : Process parameters such as dissolved oxygen levels are optimized. Oxygen limitation has been shown to upregulate genes in the shikimate pathway, leading to enhanced PLA production. nih.gov Fed-batch fermentation strategies with controlled feeding of substrates like glucose are employed to achieve high cell densities and high product titers. nih.gov
Through these combined strategies, engineered E. coli strains have achieved remarkable production levels. For example, one engineered strain, MG-P10, produced 1.42 g/L of PLA in shake flask fermentation. nih.govnih.gov Through further optimization in a fed-batch fermenter, the yield was dramatically increased to 52.89 g/L. nih.govnih.gov Another study reported the enantioselective biosynthesis of L-phenyllactic acid, reaching a yield of 103.8 mM with an enantiomeric excess of 99.7% by co-expressing L-lactate dehydrogenase and a glucose dehydrogenase for cofactor regeneration. mdpi.com
| Strain | Key Engineering Strategy | Fermentation Scale | PLA Titer |
|---|---|---|---|
| MG-P10 | Disruption of tryptophan pathway, enhanced PEP and E4P supply | Shake Flask | 1.42 g/L |
| MG-P10 | Optimized DO-feedback fed-batch | 6 L Fermenter | 52.89 g/L |
| Recombinant E. coli | Co-expression of l-LDH and GDH for cofactor regeneration | Fed-batch Bioconversion | 103.8 mM |
| Recombinant E. coli | Oxygen limitation (DO = 0 ppm) | Fed-batch System | 7.3 g/L |
Engineered Microbial Systems
Enzymatic and Whole-Cell Biocatalysis
Enzymatic and whole-cell biocatalysis represent a powerful alternative to fermentation, offering high specificity, mild reaction conditions, and potentially higher product yields by avoiding complex cellular regulation and byproduct formation. These methods typically involve the conversion of a specific precursor, such as phenylpyruvic acid, into phenyllactic acid.
Role of Lactate Dehydrogenases (LDHs) in Stereoselective Production
Lactate dehydrogenases (LDHs) are pivotal enzymes in the biocatalytic production of phenyllactic acid. These NADH-dependent oxidoreductases catalyze the stereospecific reduction of the α-keto acid precursor, phenylpyruvic acid (PPA), to the corresponding α-hydroxy acid, phenyllactic acid (PLA). The inherent stereospecificity of LDHs is a key advantage, allowing for the production of optically pure D- or L-phenyllactic acid, which is crucial for applications in pharmaceuticals and biodegradable polymers. researchgate.net
The choice of LDH determines the chirality of the final product. L-specific lactate dehydrogenases (L-LDHs), such as those from Lactobacillus plantarum and Lactobacillus casei, are employed for the synthesis of L-phenyllactic acid with high enantiomeric excess (>99%). researchgate.netfrontiersin.org Conversely, D-specific lactate dehydrogenases (D-LDHs) sourced from organisms like Sporolactobacillus inulinus, Pediococcus pentosaceus, and Lactobacillus rossiae are used to produce D-phenyllactic acid, also with excellent stereoselectivity. nih.govnih.govresearchgate.net
The catalytic efficiency of LDHs towards the bulkier PPA substrate, compared to its natural substrate pyruvate, is a critical factor for process viability. Significant research has focused on identifying and characterizing LDHs with high activity and affinity for PPA. For example, the D-LDH1 from S. inulinus exhibits a high catalytic efficiency (kcat/Km) of 1336.39 mM⁻¹ s⁻¹, making it a highly effective biocatalyst. nih.gov Similarly, engineered L-LDHs have been developed with enhanced catalytic efficiency for PPA, reaching up to 94.3 mM⁻¹ s⁻¹. researchgate.net
Table 2: Kinetic Parameters of Various Lactate Dehydrogenases for Phenylpyruvic Acid (PPA)
| Enzyme | Source Organism | Stereospecificity | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
|---|---|---|---|---|---|---|
| D-LDH1 | Sporolactobacillus inulinus | D-PLA | 0.36 | 481.10 | 1336.39 | nih.gov |
| D-LDH | Pediococcus pentosaceus | D-PLA | 1.73 | 173 | 100 | nih.gov |
| D-LDH | Pediococcus acidilactici | D-PLA | 2.9 | 305 | 105 | frontiersin.org |
| Engineered L-LDH | Lactobacillus casei variant | L-PLA | - | - | 94.3 | researchgate.net |
| D-LDH | Lactobacillus plantarum SK002 | D-PLA | 5.4 | - | - | researchgate.net |
| L1-LDH | Lactobacillus plantarum SK002 | L-PLA | 3.96 | - | - | researchgate.net |
Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase, Formate (B1220265) Dehydrogenase Coupling)
A major economic hurdle in the industrial application of LDHs is their dependence on the expensive nicotinamide (B372718) cofactor, NADH. To circumvent the need for stoichiometric addition of NADH, in situ cofactor regeneration systems are indispensable. These systems typically involve a second enzyme that oxidizes an inexpensive co-substrate to regenerate NADH from the NAD⁺ formed during the primary reaction.
Glucose Dehydrogenase (GDH) Coupling: A widely adopted and highly effective strategy is the coupling of LDH with glucose dehydrogenase (GDH). GDH catalyzes the oxidation of glucose to δ-gluconolactone, which spontaneously hydrolyzes to gluconic acid. This reaction concurrently reduces NAD⁺ to NADH, thereby supplying the necessary cofactor for the LDH-catalyzed reduction of PPA. frontiersin.orgnih.gov The near-irreversible nature of this reaction provides a strong thermodynamic driving force for continuous NADH regeneration. researchgate.net This dual-enzyme system has been successfully implemented in both in vitro enzymatic processes and whole-cell biocatalysis, achieving high yields and conversions. For instance, an in vitro system coupling an engineered L-LDH with a GDH variant converted 400 mM of PPA to L-PLA with a 90% yield. frontiersin.orgnih.gov
Formate Dehydrogenase (FDH) Coupling: Another popular enzyme for NADH regeneration is formate dehydrogenase (FDH). FDH oxidizes formate to carbon dioxide, a gaseous byproduct that does not complicate downstream product purification. nih.govnih.gov This system has been effectively used to enhance PLA production. In one approach, the FDH gene from Candida boidinii was expressed in Lactobacillus plantarum, leading to an increased intracellular NADH/NAD⁺ ratio and enhanced PLA yield. nih.gov In whole-cell biocatalysis using E. coli, co-expressing a 2-hydroxy acid dehydrogenase with an FDH increased the conversion of PPA to D-PLA by 3.4-fold compared to the system without cofactor regeneration. researchgate.netproquest.com Similarly, a dual-enzyme system comprising D-LDH and FDH significantly improved D-PLA production rates. nih.gov
These cofactor regeneration systems are crucial for developing economically viable and sustainable biocatalytic processes for this compound production.
Aminotransferase Activities in Precursor Transformation
The biosynthesis of phenyllactic acid often starts from the amino acid L-phenylalanine. A key initial step in this pathway is the conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid (PPA), which is the direct substrate for lactate dehydrogenases. This crucial transformation is catalyzed by aminotransferases (also known as transaminases).
Cascade Catalysis Approaches in Vitro and In Vivo
Cascade catalysis, or tandem catalysis, involves the use of multiple enzymes in a sequential manner to perform a multi-step synthesis in a single pot. This approach is highly advantageous as it minimizes the need for isolation of intermediates, reduces solvent waste, and can overcome unfavorable reaction equilibria by coupling reactions. Both in vitro (using isolated enzymes) and in vivo (using whole-cell biocatalysts) cascade systems have been developed for the production of phenyllactic acid.
In Vitro Cascade Systems: An exemplary in vitro cascade involves a three-enzyme system for the synthesis of L-phenyllactic acid. This system can combine an L-amino acid deaminase to convert L-phenylalanine into PPA, an L-lactate dehydrogenase to reduce PPA to L-phenyllactic acid, and a glucose dehydrogenase for NADH cofactor regeneration. By carefully optimizing the ratios of the three enzymes and reaction conditions, high conversion rates of L-phenylalanine to L-phenyllactic acid can be achieved.
In Vivo Cascade Systems (Whole-Cell Biocatalysis): Whole-cell biocatalysts offer the advantage of housing the entire enzymatic cascade within a single microorganism, eliminating the need for costly enzyme purification. A common strategy involves engineering a host organism, such as E. coli, to co-express all the necessary enzymes. For instance, a whole-cell biocatalyst can be constructed to co-express an aminotransferase (to produce PPA from phenylalanine), a lactate dehydrogenase (to produce PLA from PPA), and a formate or glucose dehydrogenase (for NADH regeneration). This approach creates a self-sufficient cellular factory for the continuous conversion of a simple precursor into the final product. A novel strategy has also been developed that uses just two enzymes, phenylalanine dehydrogenase and L-hydroxyisocaproate dehydrogenase, to achieve both the cascade catalysis for L-PLA production and the regeneration of the necessary coenzymes. acs.org These integrated cascade approaches represent a highly efficient and sustainable route for the industrial bioproduction of this compound.
De Novo Synthetic Routes via Metabolic Pathways
De novo biosynthesis of this compound from simple carbon sources like glucose is achieved by engineering microbial hosts, primarily Escherichia coli, to channel metabolic flux towards its synthesis. This involves significant modifications to central carbon metabolism and the native aromatic amino acid pathways.
Integration with Shikimate Pathway Flux
The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids, including phenylalanine, the natural precursor to phenyllactate. frontiersin.orgnih.gov Metabolic engineering strategies focus on increasing the carbon flux entering and flowing through this pathway to maximize the production of key intermediates. frontiersin.orgnih.gov A primary rate-limiting step is the initial condensation reaction catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.gov To overcome feedback inhibition by downstream aromatic amino acids, feedback-resistant (fbr) variants of this enzyme, such as AroGfbr, are overexpressed. This modification enhances the flow of carbon from central metabolism into the shikimate pathway. nih.gov
Further enhancements involve channeling more chorismic acid, a critical branch-point intermediate, towards the synthesis of phenylpyruvic acid (PPA). This is accomplished by overexpressing a feedback-resistant version of the bifunctional enzyme chorismate mutase/prephenate dehydratase (PheAfbr). nih.gov To prevent the diversion of chorismate into the competing tryptophan biosynthesis branch, genes such as trpE, which encodes anthranilate synthase, are often deleted. nih.gov This strategic disruption blocks the metabolic flux towards tryptophan, redirecting it efficiently towards phenylalanine and its derivative, phenyllactate. nih.gov
Conversion from Central Carbon Metabolites (e.g., Glucose, Phosphoenolpyruvate, Erythrose-4-phosphate)
Strategies to enhance E4P supply include overexpressing the gene tktA, which encodes transketolase. nih.gov To increase PEP availability, engineers may modify glucose transport systems to be independent of the PEP-consuming phosphotransferase system (PTS) or overexpress enzymes like phosphoenolpyruvate carboxykinase (PckA). nih.gov By systematically optimizing the expression of key pathway enzymes and eliminating competing metabolic routes, high-titer production of phenyllactate from glucose has been achieved. In one notable study, an engineered E. coli strain produced 52.89 g/L of phenyllactic acid in a fed-batch fermentation process. nih.govfrontiersin.orgresearchgate.net
| Engineered Strain/Strategy | Key Genetic Modifications | Substrate | Titer (g/L) | Reference |
|---|---|---|---|---|
| Engineered E. coli MG-P10 | Overexpression of aroGfbr, pheAfbr; disruption of trpE; enhancement of PEP and E4P supply (overexpression of tktA, pckA) | Glucose | 1.42 (shake flask) | nih.govfrontiersin.org |
| Engineered E. coli MG-P10 | Same as above, with optimized fed-batch fermentation | Glucose | 52.89 | nih.govfrontiersin.org |
Biotransformation of Precursor Compounds
Biotransformation offers a more direct route to this compound by providing specific precursor compounds to microorganisms or isolated enzymes that can perform the final conversion steps. This approach bypasses the complexities of the extensive de novo synthesis pathway.
Conversion from Phenylalanine
Phenylalanine serves as a natural precursor for phenyllactate production in various microorganisms, particularly lactic acid bacteria (LAB). frontiersin.orgmdpi.commedcraveonline.com The conversion process involves a two-step pathway: first, phenylalanine undergoes transamination or oxidative deamination to form the intermediate phenylpyruvic acid (PPA). frontiersin.orgmedcraveonline.comresearchgate.net This initial reaction, often the rate-limiting step, is catalyzed by enzymes such as aromatic aminotransferases or L-amino acid deaminases (L-AAD). frontiersin.orgmedcraveonline.comnih.govmdpi.com In the second step, PPA is reduced to phenyllactic acid by a dehydrogenase, typically a lactate dehydrogenase (LDH). frontiersin.orgmdpi.com
To enhance production from phenylalanine, recombinant E. coli systems have been developed. These systems co-express an L-amino acid deaminase to convert L-phenylalanine to PPA, a specific NAD-dependent L- or D-lactate dehydrogenase to reduce PPA, and a formate dehydrogenase for cofactor regeneration. nih.gov This whole-cell biocatalyst approach has successfully produced chiral L- and D-phenyllactic acid at concentrations of 59.9 mM and 60.3 mM, respectively, in 6 hours. nih.gov
Conversion from Phenylpyruvic Acid
The direct conversion of phenylpyruvic acid (PPA) to phenyllactic acid is a highly efficient biotransformation strategy, as it involves a single reduction step. researchgate.netnih.gov This reaction is catalyzed by various NAD(P)H-dependent dehydrogenases, including lactate dehydrogenases (LDH), phenyllactic acid dehydrogenases, and phenylpyruvate reductases, found in a range of microorganisms. medcraveonline.comnih.govscispace.com
Whole cells of bacteria are often employed as biocatalysts for this conversion. For instance, the thermophilic strain Bacillus coagulans SDM has been used to efficiently convert PPA to phenyllactate. nih.govscispace.comnih.gov Taking advantage of the increased solubility of PPA at higher temperatures (50°C), this system achieved a high concentration of 37.3 g/L and a productivity of 2.3 g/L/h in a fed-batch process. nih.govnih.govplos.org The key enzymes identified in this strain were NAD-dependent L- and D-lactate dehydrogenases. nih.govscispace.complos.org Similarly, recombinant E. coli expressing specific dehydrogenases, often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), have been developed for the enantioselective production of L-phenyllactic acid from PPA. mdpi.comfrontiersin.orgnih.gov An in vitro dual-enzyme system using an engineered L-lactate dehydrogenase and a glucose dehydrogenase variant converted 400 mM of PPA, achieving a 90.0% yield of L-phenyllactic acid. frontiersin.orgnih.gov
| Biocatalyst | Precursor | Key Enzyme(s) | Titer | Yield/Productivity | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli | L-Phenylalanine | L-Amino acid deaminase, NAD-dependent LDH, Formate dehydrogenase | ~60 mM | N/A | nih.gov |
| Bacillus coagulans SDM (whole cells) | Phenylpyruvic Acid | NAD-dependent Lactate Dehydrogenases | 37.3 g/L | 70% yield; 2.3 g/L/h productivity | nih.govnih.gov |
| Recombinant E. coli (whole cells) | Phenylpyruvic Acid | L-Lactate Dehydrogenase, Glucose Dehydrogenase | 103.8 mM | 5.2 mM·h−1 per OD600 productivity | mdpi.com |
| In vitro enzyme system | Phenylpyruvic Acid | Engineered L-Lactate Dehydrogenase, Glucose Dehydrogenase | ~60 g/L (from 400 mM PPA) | 90% yield | frontiersin.orgnih.gov |
Biological Roles and Metabolic Pathways in Microbial Systems
Enzymatic Mechanisms within Metabolic Cycles
Hydroxyphenylpyruvate Reductase Activity
The formation of phenyllactic acid from its precursor, phenylpyruvic acid, is a critical reduction step catalyzed by hydroxyphenylpyruvate reductases (HPPRs) or phenylpyruvate reductases (PPRs). nih.govgoogle.com These enzymes exhibit activity towards phenylpyruvic acid, converting it to phenyllactic acid. nih.gov For instance, a study on Actaea racemosa identified a hydroxy(phenyl)pyruvic acid reductase that catalyzes the NAD(P)H-dependent reduction of various substrates, including phenylpyruvic acid to phenyllactic acid. nih.govresearchgate.net
**Table 1: Substrate Specificity of Hydroxy(phenyl)pyruvic Acid Reductase from *Actaea racemosa***
| Substrate | Relative Activity (%) |
|---|---|
| β-Hydroxypyruvic acid | 100 |
| 4-Hydroxyphenylpyruvic acid | 80 |
| Pyruvic acid | 60 |
| Phenylpyruvic acid | 40 |
| 3,4-Dihydroxyphenylpyruvic acid | 20 |
Data derived from research on ArH(P)PR, showing its broad substrate acceptance, including phenylpyruvic acid. nih.gov
Chorismate Mutase and Prephenate Dehydratase Involvement
The biosynthesis of phenylpyruvic acid, the direct precursor to phenyllactic acid, originates from the shikimate pathway. A key enzymatic step in this pathway is the conversion of chorismate to prephenate, catalyzed by chorismate mutase. frontiersin.orgfrontiersin.org Subsequently, prephenate is converted to phenylpyruvate by prephenate dehydratase. uniprot.org In many bacteria, these two enzymatic activities are housed in a single bifunctional protein, often referred to as chorismate mutase/prephenate dehydratase (PheA). uniprot.orgnih.gov
Role as a Metabolic Intermediate for Biosynthetic Pathways
Sodium phenyllactate serves as a monomer for the microbial production of novel aromatic biopolyesters. nih.gov Specifically, D-phenyllactate can be incorporated into polyhydroxyalkanoate (PHA) polymers to create copolymers such as poly(3-hydroxybutyrate-co-D-phenyllactate) or P(3HB-co-D-PheLA). researchgate.netresearchgate.net These biopolyesters are of interest due to their unique properties, including improved thermal stability and ultraviolet absorption, making them potential alternatives to petroleum-based plastics. frontiersin.org
Engineered Escherichia coli strains have been developed to produce these aromatic polyesters from simple carbon sources like glucose. researchgate.net The biosynthesis involves the conversion of glucose to D-phenyllactate, which is then activated to D-phenyllactyl-CoA and subsequently polymerized along with other monomers like 3-hydroxybutyryl-CoA by an evolved PHA synthase. researchgate.netresearchgate.net
Table 2: Examples of Engineered E. coli for Aromatic Biopolyester Production
| Strain | Key Genes Expressed | Polymer Produced | Reference |
|---|---|---|---|
| Engineered E. coli | HadA (CoA-transferase), evolved PhaC (PHA synthase) | Poly(3HB-co-D-phenyllactate) | researchgate.net |
| Engineered E. coli | AroGfbr, PheAfbr, FldH, HadA, PhaC1437 | Poly(3HB-co-D-phenyllactate) | researchgate.net |
This table highlights key genetic modifications in *E. coli to facilitate the production of phenyllactate-containing biopolyesters.*
Phenyllactic acid is a crucial precursor in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant medicinal applications. msu.edunih.gov In plants like Atropa belladonna, phenyllactic acid is esterified with tropine (B42219) to form littorine (B1216117). nih.govresearchgate.net Littorine is a key intermediate that is subsequently rearranged to form hyoscyamine, a precursor to scopolamine. google.comnih.gov
The biosynthetic pathway begins with the transamination of L-phenylalanine to phenylpyruvate, which is then reduced to phenyllactic acid. nih.govresearchgate.net This phenyllactic acid moiety is then activated, potentially as a glucose ester or a CoA thioester, before being condensed with tropine by littorine synthase to form littorine. nih.govacs.orgnih.gov
In certain gut bacteria, such as Clostridium sporogenes, phenyllactic acid is an intermediate in a shared metabolic pathway that can lead to the production of indolepropionic acid (IPA) from tryptophan. nih.gov The reductive pathway for aromatic amino acid metabolism in these bacteria involves a common set of enzymes. nih.gov Arylpyruvates, derived from the transamination of aromatic amino acids, are reduced to their corresponding aryllactates, such as phenyllactate from phenylpyruvate and indolelactic acid from indolepyruvate. nih.govresearchgate.net
A key enzyme in this pathway is phenyllactate dehydratase, which catalyzes the dehydration of both phenyllactic acid and indolelactic acid to their respective acrylate (B77674) derivatives. nih.govfrontiersin.org These acrylates are then further reduced to form phenylpropionic acid and indolepropionic acid. nih.gov
Phenyllactic acid, produced by various lactic acid bacteria (LAB), is recognized as a contributor to the flavor and aroma profiles of fermented foods. oup.comnih.gov It is formed through the catabolism of phenylalanine by LAB during fermentation. nih.gov The presence of phenyllactic acid can influence the sensory characteristics of products like cheese and sourdough bread. oup.com
Beyond its direct contribution to flavor, phenyllactic acid can also act as a precursor to other potent aroma compounds. oup.com Its production by LAB is therefore of significant interest for controlling and enhancing the quality of fermented food products. oup.comnih.gov Furthermore, phenyllactic acid itself possesses antimicrobial properties, which can contribute to the preservation and shelf-life of these foods. oup.comresearchgate.net
Antimicrobial Mechanisms and Research Applications
Elucidation of Antimicrobial Mechanisms against Microorganisms
The antimicrobial efficacy of sodium phenyllactate stems from a multi-targeted approach that disrupts essential cellular functions and structures in microorganisms. Its mechanisms include physical damage to the cell envelope, interference with genetic material, and disruption of vital metabolic processes.
A primary mechanism of action for phenyllactic acid is the destruction of the physical integrity of the microbial cell. medcraveonline.com Studies utilizing scanning electron microscopy (SEM) have visualized the severe morphological changes induced by the compound. In bacteria such as Klebsiella pneumoniae, treatment with phenyllactic acid leads to the disruption of the cellular ultrastructure. nih.gov
This damage extends to both the cell wall and the cell membrane. The integrity of the cell wall in K. pneumoniae is compromised, a finding supported by measuring the leakage of intracellular enzymes like alkaline phosphatase, which is normally located between the cell wall and membrane. nih.gov When the cell wall is disrupted, this enzyme is released into the extracellular environment. nih.gov
Furthermore, phenyllactic acid damages the cell membrane, leading to increased permeability. nih.gov Flow cytometry analyses using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, have confirmed that phenyllactic acid treatment damages the membrane integrity of both Gram-negative bacteria like K. pneumoniae and Gram-positive bacteria like Listeria monocytogenes. nih.govfrontiersin.org This disruption of the cell envelope is a critical step in its bactericidal action. frontiersin.org
Beyond the physical barriers of the cell, phenyllactic acid targets the genetic core of the microorganism. Research has shown that the compound can interact with and degrade microbial genomic DNA. nih.gov Fluorescence spectroscopy studies have demonstrated that phenyllactic acid binds to the genomic DNA of K. pneumoniae, causing a quenching of fluorescence that is proportional to the concentration of the acid. nih.gov
Agarose (B213101) gel electrophoresis experiments provide further evidence of this interaction. nih.gov When genomic DNA from K. pneumoniae is incubated with phenyllactic acid, the DNA bands become more mobile in the gel, which indicates that the DNA has been degraded into smaller fragments. nih.gov Other fluorescence assays have suggested that the interaction with DNA occurs through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. frontiersin.org This dual action of binding to and subsequently degrading the genomic DNA represents a significant antimicrobial mechanism. nih.gov
Phenyllactic acid can disrupt the metabolic machinery essential for microbial survival. As an organic acid, it is suggested to contribute to the denaturation of proteins and enzymes within the cytoplasm. researchgate.net While direct inhibition of specific enzymes by phenyllactic acid is an area of ongoing research, studies on structurally similar compounds provide insight into potential mechanisms. For example, phenylacetic acid, another microbial metabolite, has been shown to significantly inhibit the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), in Agrobacterium tumefaciens. nih.gov Such disruption of the TCA cycle would severely impair the energy metabolism of the cell. nih.gov
The biosynthesis of proteins is another potential target. Although one study found that phenyllactate had little effect on the formation of aminoacyl-tRNA in brain tissue, the general capacity of organic acids to denature proteins suggests that microbial protein synthesis could be affected. researchgate.net
The antimicrobial action of weak organic acids like phenyllactic acid is often linked to their effect on cellular energy. A widely accepted mechanism involves the disruption of the proton motive force (PMF). The PMF is an electrochemical gradient of protons across the cell membrane that is crucial for generating ATP and powering transport processes.
In its undissociated state, phenyllactic acid can diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H+) and its corresponding anion. This process leads to the acidification of the cytoplasm and the collapse of the transmembrane proton gradient. Studies on the similar compound sodium lactate (B86563) have shown that its presence causes a decrease in the intracellular pH of bacteria. wur.nl The cell must then expend energy, typically by using the F₁F₀-ATPase enzyme, to pump the excess protons out in an attempt to restore the normal pH gradient. wur.nl This futile cycle depletes the cell's ATP reserves and dissipates the PMF, ultimately inhibiting growth and cellular function.
The antimicrobial efficacy of this compound can be enhanced when used in combination with other antimicrobial compounds. Research has demonstrated synergistic effects that result in greater inhibition of microbial growth than either agent could achieve alone.
One notable example is the combination of phenyllactic acid and nisin, a bacteriocin (B1578144) commonly used as a food preservative. nih.gov Together, they display excellent combinational antibacterial activity against foodborne pathogens such as Staphylococcus xylosus and Micrococcus luteus. nih.gov Synergy has also been reported between phenyllactic acid and lactic acid against Bacillus cereus. frontiersin.org Furthermore, studies on silage preservation have found that applying phenyllactic acid in combination with lactic acid bacteria (LAB) inoculants results in a synergistic effect that improves fermentation quality. frontiersin.orgnih.gov This suggests that phenyllactic acid works in concert with other metabolites produced by the LAB, such as lactic and acetic acid, to more effectively inhibit undesirable microbes. frontiersin.org
Broad-Spectrum Antimicrobial Activity Research
Phenyllactic acid is recognized as a broad-spectrum antimicrobial compound, with demonstrated activity against a wide variety of bacteria and fungi. medcraveonline.comresearchgate.netnih.gov Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a versatile agent. researchgate.net
Research has documented its inhibitory action against numerous pathogenic and spoilage microorganisms. This includes significant foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella enterica, and Enterococcus faecalis. nih.govfrontiersin.org Its activity is not limited to bacteria; it is also effective against various fungi, including spoilage yeasts and a wide range of molds such as Aspergillus, Penicillium, and Fusarium species. frontiersin.orgnih.gov The D-isomer of phenyllactic acid has been reported to exhibit greater antimicrobial activity than the L-isomer. medcraveonline.comresearchgate.net This extensive range of activity underscores its potential in applications such as food preservation. caringsunshine.com
Table 1: Documented Antimicrobial Spectrum of Phenyllactic Acid
Efficacy against Gram-Positive Bacteria
This compound has demonstrated notable efficacy against several Gram-positive bacteria, including notorious foodborne pathogens. The primary mechanism of action against these bacteria involves the disruption of the cell membrane's integrity. nih.gov This disruption leads to increased permeability, leakage of essential intracellular components such as DNA and proteins, and ultimately, cell death. nih.govnih.gov
Listeria monocytogenes : Phenyllactic acid has been found to inhibit the growth of Listeria monocytogenes by disrupting the bacterial cell membrane and cell wall structure, which creates a potential difference at the cell surface. researchgate.net
Staphylococcus aureus : Studies have shown that phenyllactic acid can inhibit the growth of Staphylococcus aureus and the formation of its biofilms. nih.gov The antibacterial action involves decreasing cell metabolic activity and viability, damaging the cell membrane integrity, and causing leakage of intracellular contents like DNA, proteins, and ATP. nih.gov This leads to oxidative stress damage and morphological changes in the bacterial cells. nih.govmdpi.com
Enterococcus faecalis : Research has demonstrated that phenyllactic acid is effective in inactivating Enterococcus faecalis. nih.gov The antimicrobial activity is attributed to cell membrane damage, leading to increased permeability and the leakage of intracellular components. nih.gov Fourier transform infrared spectroscopy has revealed alterations in the protein, fatty acid, and polysaccharide regions of the cell membrane following treatment. nih.gov
Interactive Table: Minimum Inhibitory Concentrations (MIC) of Phenyllactic Acid Against Gram-Positive Bacteria
| Bacterium | MIC (mg/mL) | Reference |
| Enterococcus faecalis | 5 | nih.gov |
| Staphylococcus aureus | >10 (MBC) | nih.gov |
Note: The table displays data for phenyllactic acid, which is closely related to this compound.
Efficacy against Gram-Negative Bacteria
The efficacy of this compound extends to Gram-negative bacteria, which are often more resistant to antimicrobial agents due to their outer membrane. The mechanisms of action against these bacteria also involve membrane disruption and interference with cellular processes.
Klebsiella pneumoniae : Phenyllactic acid has been shown to be effective against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 2.5 mg/mL. nih.govresearchgate.net It inhibits bacterial growth and biofilm formation in a time- and concentration-dependent manner. nih.gov The antibacterial mechanism involves the disruption of the cellular ultrastructure, causing irregular wrinkles, pores, and local ruptures on the cell surface. nih.gov It is also suggested that phenyllactic acid may bind to bacterial genomic DNA, inhibiting the expression of essential proteins. nih.gov
Escherichia coli : Studies have demonstrated the antibacterial and antibiofilm properties of phenyllactic acid against Escherichia coli. mdpi.comnih.gov The minimal inhibitory concentrations (MICs) have been reported to range from 2 to 2.75 mg/mL. mdpi.comnih.gov The application of phenyllactic acid has been shown to significantly reduce microbial populations in food matrices like minced beef. nih.govnih.gov The mechanism of action is believed to involve the disruption of the cell wall and membrane structure. frontiersin.org
Agrobacterium tumefaciens : Phenylacetic acid, a related compound, has shown strong antibacterial activity against Agrobacterium tumefaciens. nih.gov The mechanism involves the destruction of cell membrane integrity, leading to the leakage of nucleic acids and proteins. nih.gov It also affects key enzyme activities in the tricarboxylic acid cycle, impacting energy metabolism, and increases reactive oxygen species (ROS) content, which can damage cellular structures. nih.gov
Interactive Table: Minimum Inhibitory Concentrations (MIC) of Phenyllactic Acid Against Gram-Negative Bacteria
| Bacterium | MIC (mg/mL) | Reference |
| Klebsiella pneumoniae | 2.5 | nih.govresearchgate.net |
| Escherichia coli O26 | 2 to 2.75 | mdpi.comnih.gov |
Note: The table displays data for phenyllactic acid, which is closely related to this compound.
Antifungal Activity against Fungi
This compound exhibits a broad spectrum of antifungal activity, making it a promising agent for controlling fungal spoilage and pathogenic fungi.
Aspergillus spp. and Penicillium spp. : Phenyllactic acid has demonstrated fungicidal activity and growth inhibition against various species of Aspergillus and Penicillium isolated from bakery products. nih.govnih.gov For many of these molds, less than 7.5 mg/mL of phenyllactic acid was needed to achieve 90% growth inhibition. nih.govnih.gov The antifungal mechanism is thought to involve causing damage to the cell membrane, leading to the leakage of cellular contents. researchgate.net
Candida spp. : Phenyllactic acid has shown significant antifungal and antivirulence activities against clinical isolates of Candida albicans, including those resistant to fluconazole. nih.gov It has been observed to have a minimum inhibitory concentration (MIC) of 7.5 mg/mL and can completely reduce viable Candida cells within a few hours of treatment. nih.gov Furthermore, it can reduce the biomass and metabolic activity of C. albicans biofilms and impair their formation. nih.gov
Rhodotorula spp. : While specific studies on this compound against Rhodotorula are limited, related compounds have shown activity against this genus. nih.gov The broad-spectrum antifungal nature of phenyllactic acid suggests potential efficacy. mdpi.com
Rhizopus spp. : Extracts of Rhizopus stolonifer have shown antimicrobial potential. researchgate.net While this doesn't directly indicate the effect of this compound on Rhizopus, the general antifungal properties of phenyllactic acid suggest it could be effective against this common spoilage fungus.
Interactive Table: Antifungal Activity of Phenyllactic Acid
| Fungus | Activity | Concentration (mg/mL) | Reference |
| Aspergillus spp. | 90% growth inhibition | < 7.5 | nih.govnih.gov |
| Penicillium spp. | 90% growth inhibition | < 7.5 | nih.govnih.gov |
| Candida albicans | MIC | 7.5 | nih.gov |
Note: The table displays data for phenyllactic acid, which is closely related to this compound.
Anti-Biofilm Formation Research
Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. This compound has demonstrated promising activity in preventing and disrupting biofilm formation.
Research has shown that phenyllactic acid can significantly reduce the biomass and metabolic activity of Candida albicans biofilms and impair their formation. nih.gov It has also been shown to inhibit biofilm formation in Klebsiella pneumoniae in a concentration-dependent manner. nih.gov Furthermore, studies have highlighted its strong anti-biofilm properties against microorganisms such as Enterobacter cloacae, Pseudomonas aeruginosa, Listeria monocytogenes, and Enterococcus faecalis. mdpi.com The mechanism of anti-biofilm activity is often linked to the disruption of cell membranes and causing intracellular leakage. mdpi.com
Research Applications in Biopreservation Systems
The antimicrobial and antifungal properties of this compound have led to significant research into its application as a biopreservative in various food systems.
Application in Food Biopreservation Studies
Bakery Products : Phenyllactic acid has been identified in cultures of Lactobacillus plantarum that exhibit antifungal activity in sourdough breads. nih.govnih.gov Its ability to act as a fungicide and delay the growth of a variety of fungal contaminants presents new possibilities for extending the shelf life of bakery products. nih.govnih.gov
Meat Products : The application of phenyllactic acid has been shown to be effective in reducing microbial populations in minced beef. nih.gov A 1.5% solution of phenyllactic acid significantly reduced populations of E. coli O157:H7 and Salmonella on beef cuts. nih.gov
Dairy Products : Phenyllactic acid has been investigated for its potential to control the growth of Staphylococcus aureus in skim milk and cheese, demonstrating its potential as a preservative in dairy foods. nih.gov
Mechanistic Studies in Controlling Spoilage Microorganisms
The primary mechanism by which this compound controls spoilage microorganisms is through the disruption of their cell membranes. This leads to a cascade of events including increased permeability, leakage of vital intracellular material, and ultimately, cell death. nih.govresearchgate.net For fungi, it has been observed to cause damage to the cell membrane, leading to the leakage of cellular contents. researchgate.net In bacteria, it can also induce oxidative stress and interfere with essential metabolic processes. nih.govnih.gov These multifaceted mechanisms make it an effective agent against a broad range of spoilage organisms.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound Analysis
Chromatography is the cornerstone for the analysis of sodium phenyllactate, providing the necessary separation from other structurally similar compounds and matrix components. The choice of chromatographic technique is dictated by the physicochemical properties of phenyllactate and the specific requirements of the research, such as sensitivity and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. In metabolite profiling studies, HPLC is frequently used to quantify phenyllactate in biological fluids and food products. For instance, HPLC methods have been successfully employed to determine the concentration of phenyllactate in wheat sourdough, providing insights into the metabolic activity of microorganisms like Lactobacillus plantarum. researchgate.net While gas chromatography methods can offer higher sensitivity and peak resolution, HPLC provides comparable quantitative results for phenyllactate analysis in such matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Quantitative Profiling
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique for the quantitative profiling of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters, such as trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) esters. psu.eduunipi.it
High-resolution GC/MS (B15284909) (HRGC-MS) has been successfully applied to quantify phenyllactic acid produced by Lactobacillus plantarum strains during sourdough fermentation. researchgate.net This method allows for the detection of phenyllactic acid and other phenolic acids present in low concentrations, highlighting the strain-dependent production of this metabolite. researchgate.net In another application, GC/MS was used for the metabolite profiling of cerebrospinal fluid, where phenyllactic acid was one of the identified compounds. nih.gov
A common derivatization agent used for the GC/MS analysis of fatty acids and related compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.it For the analysis of phenyllactate in brain tissue, a method involving the formation of pentafluorobenzyl ester derivatives has been described. psu.edu The sample preparation for this method involves several steps, including homogenization, addition of internal standards, pH adjustment, reduction, and derivatization before injection into the GC/MS system. psu.edu
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm i.d. capillary column with 0.25-μm DB-1 film |
| Helium Flow Rate | 2 ml/min |
| Injector Temperature | 250°C |
| Interface Temperature | 250°C |
| Temperature Program | Initial: 100°C (hold 1 min) |
| Ramp 1: to 120°C at 40°C/min | |
| Ramp 2: to 280°C at 10°C/min | |
| Bake Out | 280°C for 5 min |
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis due to its high precision and accuracy. frontiersin.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, phenyllactate) to the sample as an internal standard. frontiersin.orgresearchgate.net Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same matrix effects during ionization in the mass spectrometer. researchgate.net This allows for accurate correction of any sample loss during preparation and variations in instrument response. frontiersin.orgresearchgate.net
For the analysis of phenyllactate and other phenylalanine metabolites in the brain of mouse models for phenylketonuria (PKU), [2,3,3-²H₃]-3-phenyllactic acid has been used as an internal standard. psu.eduresearchgate.net This allows for the precise quantification of endogenous phenyllactate levels. psu.edu The use of deuterated analogues as internal standards is a common practice in LC-MS/MS methods for the determination of various metabolites in biological fluids. nih.gov
Negative Ion Chemical Ionization (NICI) is a soft ionization technique used in GC/MS that offers high sensitivity and selectivity for electrophilic molecules. gcms.cz For compounds that are not naturally electrophilic, derivatization with electronegative groups can make them suitable for NICI analysis. gcms.cz In the analysis of phenyllactate, derivatization to form pentafluorobenzyl (PFB) esters makes the molecule highly responsive to NICI. psu.eduresearchgate.net
This technique, often referred to as electron capture negative ionization (ECNI), involves the capture of low-energy electrons by the analyte, leading to the formation of negative ions with minimal fragmentation. gcms.cz This results in a simplified mass spectrum, often dominated by the molecular ion, which enhances the specificity of detection. gcms.cz A GC/MS method using NICI has been developed to measure phenylalanine metabolites, including phenyllactate, in the brain tissue of mouse models of PKU. psu.edunih.gov This method allows for the sensitive detection of these metabolites, which are present in elevated levels in this condition. psu.eduresearchgate.net The use of methane (B114726) as a moderator gas is common in NICI-GC/MS analyses. psu.edu
| Parameter | Value |
|---|---|
| Moderator Gas | Methane |
| Source Pressure | 0.6 mbar |
| Ion Source Temperature | 120°C |
| Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 135, 140, 261, 262, 264 |
| Dwell Times | 50 ms each |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com This technique is widely used for the trace-level quantification of a broad range of compounds in complex matrices, including biological and food samples. mdpi.comnih.gov LC-MS/MS methods are often preferred for their ability to provide structural information and confirm the identity of analytes with a high degree of confidence. mdpi.com
For the analysis of compounds like this compound, reversed-phase liquid chromatography is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. mdpi.com The addition of modifiers such as formic acid to the mobile phase can improve peak shape and ionization efficiency. mdpi.com In many LC-MS/MS applications, stable isotope-labeled internal standards are used to ensure accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov The analysis is typically performed in selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comthermofisher.com These types of compounds are often poorly retained on traditional reversed-phase columns. restek.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comamsbiopharma.com
In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the retention of polar analytes is based on their partitioning between this aqueous layer and the bulk mobile phase. sigmaaldrich.comphenomenex.com This mechanism provides a different selectivity compared to reversed-phase chromatography, making HILIC a valuable tool for comprehensive metabolite analysis. sigmaaldrich.com The use of HILIC can lead to increased sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase, which facilitates efficient droplet desolvation and ion formation. sigmaaldrich.com While specific applications of HILIC for the direct analysis of this compound are not extensively detailed in the provided context, the technique's suitability for polar compounds suggests its potential for this purpose, especially in complex metabolomic studies where a wide range of metabolite polarities are encountered. thermofisher.comnih.gov
Spectroscopic and Microscopic Analysis for Mechanistic Studies
In research settings, understanding the mechanisms by which this compound interacts with biological systems is crucial. Spectroscopic and microscopic techniques provide powerful tools to observe these interactions at cellular and molecular levels.
Scanning Electron Microscopy (SEM) for Cellular Morphology and Ultrastructure
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography of a specimen in three dimensions. frontiersin.org It is particularly valuable in biological research for examining the dimensional distribution of features on cells and tissues. nih.gov In the context of this compound, SEM can be employed to study its effects on the morphology and ultrastructure of cells, such as bacteria or cultured mammalian cells. uct.ac.zakaist.ac.kr
The process generally involves stabilizing the biological structures, dehydrating the specimen, and ensuring it is electrically conductive to prevent damage under the high vacuum of the microscope. nih.gov Researchers can use SEM to observe changes in cell shape, surface texture, and integrity following exposure to this compound. For instance, studies on E. coli engineered to produce phenyllactate have utilized SEM to assess changes in cellular morphology. kaist.ac.kr By comparing treated and untreated cells, scientists can identify structural alterations that may indicate the compound's mechanism of action, such as membrane disruption or inhibition of cell wall synthesis.
Table 1: Illustrative SEM Observations of Bacterial Cells Exposed to this compound
| Observation Parameter | Control Group (Untreated) | Experimental Group (Treated) | Potential Interpretation |
| Overall Shape | Intact, uniform rod shape | Irregular shapes, signs of lysis | Compromised cell wall or membrane integrity |
| Surface Texture | Smooth and regular | Wrinkled or pitted surface | Alterations in the outer membrane composition |
| Cell Aggregation | Dispersed individual cells | Formation of cell clumps | Changes in surface charge or expression of adhesion molecules |
| Cell Debris | Minimal extracellular debris | Increased presence of cellular fragments | Widespread cell lysis and death |
Fluorescence Spectroscopy for Molecular Interactions
Fluorescence spectroscopy is a highly sensitive analytical method used to study molecular properties and interactions. numberanalytics.com The technique is based on the principle of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength. mdpi.com It is widely applied to investigate biomolecular interactions, such as the binding of a small molecule like phenyllactate to a protein. numberanalytics.com
A common approach involves monitoring changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon interaction with a ligand. If this compound binds to a protein, it may cause a change in the local environment of the tryptophan residues, leading to quenching (a decrease) or enhancement of the fluorescence signal. horiba.com The magnitude of this change can be measured at varying concentrations of the ligand to determine binding affinity and stoichiometry. Factors such as pH, temperature, and solvent can influence fluorescence emission and must be carefully controlled. numberanalytics.commdpi.com
Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Target Protein
| This compound Conc. (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 98.5 | 0.0% |
| 10 | 85.2 | 13.5% |
| 20 | 73.4 | 25.5% |
| 40 | 55.9 | 43.2% |
| 80 | 38.1 | 61.3% |
| 160 | 22.6 | 77.1% |
This data could be used to generate a Stern-Volmer plot to analyze the quenching mechanism and calculate binding constants.
Agarose (B213101) Gel Electrophoresis for Nucleic Acid Analysis
Agarose gel electrophoresis is a fundamental technique in molecular biology for separating DNA and RNA molecules based on their size. bio-rad.com The method utilizes a porous gel matrix made from agarose, a polysaccharide, through which negatively charged nucleic acid molecules migrate toward a positive electrode when an electric field is applied. thermofisher.comthermofisher.com Smaller fragments move through the gel's pores more easily and travel farther than larger fragments, allowing for effective separation. nih.gov
In research involving this compound, agarose gel electrophoresis could be used to investigate whether the compound or its metabolic effects induce damage to nucleic acids. For such a study, DNA would be extracted from cells exposed to this compound and from a control group. The extracted DNA is then loaded into the wells of an agarose gel. After electrophoresis, the DNA is visualized, typically by staining with a fluorescent dye like ethidium (B1194527) bromide, which intercalates into the DNA and allows for visualization under UV light. nih.gov The presence of a smear instead of a distinct band would indicate DNA fragmentation, a hallmark of certain types of cell death.
Table 3: Example of Agarose Gel Electrophoresis Results for DNA Integrity Assay
| Sample Lane | Observation | Interpretation |
| 1. DNA Ladder | Series of bands of known sizes | Molecular weight standard for size comparison. thermofisher.com |
| 2. Control (Untreated Cells) | Single, high-molecular-weight band | Intact, undamaged genomic DNA. |
| 3. Treated Cells (Low Conc.) | Single, high-molecular-weight band | No significant DNA fragmentation at this concentration. |
| 4. Treated Cells (High Conc.) | A "smear" of DNA along the lane | Random DNA fragmentation, suggesting potential cytotoxicity. |
| 5. Positive Control (DNase-treated) | A "smear" of DNA along the lane | Confirms the assay can detect DNA fragmentation. |
Advanced Separation and Purification Strategies for Research-Scale Compounds
The isolation and purification of this compound from complex mixtures, such as fermentation broths or chemical reaction syntheses, is essential for obtaining a high-purity product for research. Advanced separation technologies are employed to achieve this.
Adsorption Technologies
Adsorption is a surface phenomenon where molecules from a liquid or gas phase (adsorbate) adhere to the surface of a solid (adsorbent). azom.com This technology is widely used for purification due to its simplicity, efficiency, and the availability of diverse adsorbent materials. azom.comroyalbrinkman.com The process can be classified as physical adsorption, involving weak van der Waals forces, or chemical adsorption, which involves the formation of stronger covalent bonds. mdpi.com
For the purification of this compound, adsorption can effectively remove impurities like colored compounds, unreacted precursors, or metabolic byproducts. Activated carbon is a common adsorbent used for this purpose due to its large surface area and ability to adsorb a wide range of organic molecules. royalbrinkman.com Other materials, such as polymeric resins or silica gel, can also be selected based on the specific impurities that need to be removed. The process typically involves passing the crude solution through a column packed with the adsorbent material, where impurities are retained, allowing the purified this compound to be collected.
Table 4: Comparison of Potential Adsorbents for this compound Purification
| Adsorbent Material | Primary Mechanism | Target Impurities | Advantages |
| Activated Carbon | Physisorption | Pigments, aromatic byproducts, hydrophobic compounds | High surface area, low cost, broad specificity. royalbrinkman.com |
| Polymeric Resins (e.g., XAD series) | Physisorption | Organic acids, other small organic molecules | Can be regenerated, offers selectivity based on pore size and surface chemistry. |
| Silica Gel | Physisorption (Polar interactions) | Polar impurities | Effective for separating compounds based on polarity. |
| Graphene Oxide | Physisorption, π-π stacking | Aromatic compounds, organic pollutants | Extremely high surface area, reactive functional groups. azom.com |
Ion Exchange Techniques
Ion exchange (IEX) chromatography is a powerful technique that separates ionizable molecules based on their net charge. phenomenex.com The process relies on the reversible exchange of ions in a solution with ions bound to a solid support known as an ion-exchange resin. wikipedia.org These resins can be either anion exchangers, which have a positively charged surface to bind anions, or cation exchangers, which have a negatively charged surface to bind cations. phenomenex.com
This method is highly suitable for purifying this compound because it exists in solution as a sodium cation (Na⁺) and a phenyllactate anion.
Cation Exchange: The crude solution can be passed through a cation-exchange resin (in the H⁺ form). The Na⁺ ions in the solution are exchanged for H⁺ ions on the resin, converting the salt to phenyllactic acid, while cationic impurities are retained.
Anion Exchange: Alternatively, an anion-exchange resin (in the OH⁻ or Cl⁻ form) can be used. The phenyllactate anions are captured by the positively charged resin, while neutral and cationic impurities pass through. The purified phenyllactate can then be eluted by changing the pH or increasing the salt concentration of the buffer. core.ac.uk
This technique has been successfully used to determine the purity of sodium salts of similar organic acids, demonstrating its effectiveness. core.ac.uk
Table 5: Purity Analysis of a Sodium Salt of an Organic Acid using Ion Exchange Titration
| Analytical Method | Principle | Purity Assessed (%) | Standard Deviation |
| Anion-Exchange Titration | Phenyllactate anion is exchanged for OH⁻, and the resulting base is titrated. core.ac.uk | 99.84 | ± 0.02 |
| Cation-Exchange Titration | Sodium cation is exchanged for H⁺, and the resulting acid is titrated. core.ac.uk | 99.94 | ± 0.03 |
| Gravimetric Analysis | Comparison method based on precipitation. | 99.07 | ± 0.30 |
Data adapted from a study on sodium mandelate (B1228975) salts, which are structurally analogous to this compound. core.ac.uk
Liquid Membrane Separations
In the realm of research and purification, liquid membrane (LM) separation techniques offer a sophisticated and efficient methodology for the selective transport and concentration of specific compounds from complex aqueous mixtures. These methods are particularly relevant for the isolation of organic acid salts like this compound from fermentation broths or reaction mixtures. The core principle involves the use of a liquid phase, immiscible with the source (feed) and receiving (stripping) aqueous phases, which acts as a selective barrier. frontiersin.orgmst.edu The transport of the target solute is typically facilitated by a carrier molecule within the membrane phase and driven by a chemical potential gradient, often a pH difference. mst.eduanalis.com.my
Two primary configurations of liquid membranes are prominent in research:
Supported Liquid Membranes (SLM): In this setup, an organic liquid phase containing a carrier is immobilized by capillary forces within the pores of a microporous, inert solid support, which separates the feed and stripping solutions. researchgate.netmdpi.comuc.edumdpi.com SLM systems are advantageous due to their operational simplicity, low consumption of organic solvents, and the ability to combine extraction and stripping into a single, continuous step. researchgate.netuc.edu Research on the separation of compounds structurally similar to phenyllactate, such as N-protected amino acid derivatives, has demonstrated the high selectivity achievable with this technique. capes.gov.br For instance, a continuous SLM process using chiral quinine (B1679958) derivatives as carriers successfully separated enantiomers of DNB-d,l-leucine with a high degree of purity. capes.gov.br
Emulsion Liquid Membranes (ELM): This technique involves creating an emulsion where the stripping phase is encapsulated as fine droplets within a larger globule of the organic membrane phase. mst.eduanalis.com.my This emulsion is then dispersed in the feed solution. mst.edu ELMs provide a very large surface area for mass transfer, facilitating rapid extraction. analis.com.mymdpi.com Studies on the purification of succinic acid from fermentation broths have shown that a formulation using an appropriate carrier (e.g., Amberlite LA-2) and stripping agent (e.g., Sodium Carbonate) can achieve high extraction performance. analis.com.my
The efficiency of liquid membrane separation for a compound like this compound is governed by several key parameters, which are optimized in a research context to maximize recovery and purity. The pH of the feed and stripping phases is a critical driving force. analis.com.my For this compound, the feed phase would be maintained at a pH where the phenyllactate is in its anionic form, allowing it to complex with the carrier. The stripping phase would have a significantly different pH to release the ion from the carrier. The choice of carrier and its concentration in the organic solvent, as well as the composition of the stripping agent, are fundamental to achieving high selectivity and transport flux. analis.com.myeeer.org
Table 1: Key Parameters in Liquid Membrane Separation of Organic Acids and Derivatives This table is a composite based on findings from studies on various organic acids and their derivatives, illustrating typical parameters relevant for the separation of this compound.
| Parameter | Condition/Variable | Effect on Separation | Reference |
|---|---|---|---|
| Feed Phase pH | Adjusted based on pKa of the acid | Controls the ionization state of the solute, essential for carrier complexation. Higher pH promotes extraction of acidic compounds. | analis.com.mymdpi.com |
| Stripping Agent | Alkaline solutions (e.g., NaOH, Na₂CO₃) or acidic solutions (e.g., HCl) | Facilitates the release of the solute from the carrier into the receiving phase. Concentration impacts recovery efficiency. | analis.com.mymdpi.com |
| Carrier Type | e.g., Amberlite LA-2, Aliquat 336, Chiral Quinine derivatives | Determines the selectivity of the transport. Choice depends on the target molecule's structure and charge. | analis.com.mymdpi.comcapes.gov.br |
| Membrane Support | Hydrophobic polymers (e.g., Polypropylene, PVDF) | Provides mechanical stability for the organic phase in SLM. Pore size and tortuosity affect diffusion rates. | mdpi.comcapes.gov.br |
| Stirring Speed | 100 - 400 rpm | Reduces the boundary layer resistance at the membrane-solution interface, enhancing mass transfer rates. | eeer.org |
Advanced Distillation and Crystallization in a Research Context
The purification of this compound in a research setting often requires advanced methodologies to achieve high purity and control over the final product's physical form. While distillation is more applicable to the free acid precursor, advanced crystallization is a critical final step for the salt form.
Distillation in a Research Context Direct distillation of this compound is generally not feasible due to its nature as a salt, which imparts a very high boiling point and a tendency to decompose at elevated temperatures. However, distillation is a relevant purification technique for its immediate precursors. For instance, after the synthesis or extraction of phenyllactic acid, vacuum distillation can be employed to purify the free acid before its conversion to the sodium salt. google.com This step is crucial as it removes non-volatile impurities.
Furthermore, reactive distillation, a process that combines chemical reaction and distillation in a single unit, can be applied in the synthesis of related compounds like phenylethyl acetate (B1210297). researchgate.netresearchgate.net This advanced technique can shift chemical equilibrium to favor product formation while continuously removing it, showcasing a sophisticated approach to process intensification that could be adapted for related synthetic pathways in a research environment. researchgate.net
Advanced Crystallization Crystallization is the paramount technique for the purification and isolation of this compound, providing control over critical quality attributes such as purity, crystal size, shape, and polymorphism. nih.gov In a modern research context, crystallization has evolved from a simple batch process to a highly controlled operation guided by Process Analytical Technology (PAT). mdpi.commt.com
Control of Polymorphism and Crystal Habit: Like many organic salts, this compound may exhibit polymorphism, where it can exist in different crystal structures with varying physical properties like solubility and stability. researchgate.netsphinxsai.com Advanced crystallization research focuses on controlling which polymorph is produced. This is often achieved by carefully manipulating process parameters such as supersaturation, temperature, pH, and solvent choice. researchgate.netsphinxsai.com Research on sodium benzoate (B1203000), a close structural analog, has shown that co-crystallization with benzoic acid can occur, and different stoichiometric forms can be selectively produced by controlling mixing conditions and reactant concentrations. researchgate.netacs.org Furthermore, the presence of additives or salts like sodium chloride can influence the crystallization pathway and stabilize certain polymorphic forms over others. pnas.org
Process Analytical Technology (PAT) in Crystallization Research: The implementation of PAT is central to advanced crystallization research. nih.govsut.ac.th It involves using in-situ, real-time analytical tools to monitor and control the process. mdpi.com
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is used to monitor the solute concentration in the solution in real-time, allowing for precise control over supersaturation, which is the primary driving force for nucleation and crystal growth. mdpi.com
Focused Beam Reflectance Measurement (FBRM) provides real-time data on particle size and count, enabling the monitoring of nucleation events, crystal growth, and agglomeration. sut.ac.thacs.org
Particle Vision and Measurement (PVM) uses in-situ microscopy to provide real-time images of the crystals, offering direct insight into morphology, polymorphism, and the presence of unwanted phenomena like "oiling out". sut.ac.th
By using these PAT tools, researchers can design and implement advanced control strategies, such as supersaturation feedback control, to consistently produce crystals with desired attributes. acs.org For example, in studies on other organic acids, an active polymorphic feedback control strategy using a combination of Raman and ATR-UV/vis spectroscopy was developed to detect and eliminate an unwanted metastable polymorph by triggering a controlled dissolution and regrowth cycle. acs.org
Table 2: Influence of Process Parameters on the Crystallization of Sodium Salts of Organic Acids This table summarizes research findings, primarily from studies on the model compound sodium benzoate, which are directly applicable to the advanced crystallization of this compound.
| Parameter | Variable | Observed Effect | Reference |
|---|---|---|---|
| Solvent System | Water vs. Organic Solvents (e.g., Isopropanol/Water) | Solubility is high in water but low in organic solvents. Crystallization from water can lead to the formation of hydrates. | acs.org |
| Cooling Rate | Fast vs. Slow | Affects the level of supersaturation. Fast cooling can lead to rapid nucleation of smaller crystals and potentially metastable polymorphs. | sphinxsai.com |
| Reactant Concentration (Reaction Crystallization) | High vs. Low | Decreasing reactant concentrations (e.g., sodium benzoate solution) significantly increases the final product crystal size. | utah.edu |
| Agitation / Mixing | Stirring rate, impeller type, feed point | Affects local supersaturation and secondary nucleation. Can influence crystal size and stoichiometric outcomes in co-crystal systems. | acs.orgutah.edu |
| pH | Varied by adding acid/base | Can control which polymorph crystallizes for ionizable compounds. Used to cycle between supersaturation and subsaturation. | sphinxsai.com |
| Seeding | Seeded vs. Unseeded | Provides a template for growth, allowing for better control over crystal size distribution and polymorphic form. | mdpi.com |
Theoretical and Computational Studies
Molecular Modeling of Biological Interactions and Binding and Mechanistic Interpretations of Biochemical Reactions and Pathways
Molecular modeling is a cornerstone of computational chemistry, enabling the simulation of complex biological systems to understand how molecules like phenyllactate interact with biological targets such as enzymes. nih.gov These simulations can reveal the specific forces and conformational changes that govern molecular recognition and binding. mdpi.com
An early example that highlights the effect of structural changes on biological interactions involves the enzymatic hydrolysis of hippuryl-L-β-phenyllactic acid, a derivative of phenyllactate, by carboxypeptidase A. pnas.org Studies on the kinetics of this reaction revealed that chemical modification of the enzyme, specifically through acetylation, significantly alters its interaction with the substrate. pnas.org Acetylation of the enzyme, presumed to affect tyrosine residues, led to a notable change in the apparent Michaelis-Menten constant (Km(app)) and the catalytic rate (kcat), indicating a modification of the enzyme's active site and its binding efficiency. pnas.org While this study was primarily kinetic, it lays the groundwork for modern molecular modeling, which could simulate the docking of hippuryl-L-β-phenyllactic acid into both the native and acetylated enzyme active sites to visualize the specific atomic interactions responsible for these kinetic differences.
| Substrate | Enzyme State | Km(app) (M) | kcat (min-1) |
| Hippuryl-L-β-phenyllactic acid | Native Carboxypeptidase A | 2.0 x 10-4 | 31,000 |
| Hippuryl-L-β-phenyllactic acid | Acetylated Carboxypeptidase A | 4.8 x 10-5 | 43,000 |
| This table presents kinetic data for the hydrolysis of hippuryl-L-β-phenyllactic acid by native and acetylated carboxypeptidase A, based on findings from related research. pnas.org |
Computational methods are also crucial for deciphering complex biochemical pathways involving phenyllactate. In the gut bacterium Clostridium sporogenes, phenyllactate is a key intermediate in the metabolism of the amino acid phenylalanine. nih.gov The conversion of (R)-phenyllactate to cinnamate (B1238496) is a chemically challenging dehydration reaction catalyzed by the phenyllactate dehydratase enzyme complex (FldABC). researchgate.net Mechanistic studies propose that this reaction proceeds through a ketyl radical anion intermediate, a concept that has been explored computationally in similar enzyme systems. researchgate.net A computational search of the C. sporogenes genome was instrumental in identifying the gene cluster responsible for this metabolic pathway. nih.gov
| Enzyme/Component | Gene(s) | Function in Pathway |
| Phenyllactate Dehydrogenase | fldH | Reduces phenylpyruvate to phenyllactate. nih.gov |
| CoA-transferase | fldA | Part of the enzyme complex that transfers a CoA moiety. researchgate.net |
| Phenyllactate Dehydratase | fldBC | Catalyzes the dehydration of (R)-phenyllactate to cinnamate. nih.govresearchgate.net |
| Dehydratase Activator (Initiator) | fldI | Activates the dehydratase via ATP, MgCl₂, and a reducing agent. researchgate.net |
| This table summarizes the key enzymatic components in the metabolic pathway of phenyllactate in Clostridium sporogenes. nih.govresearchgate.net |
Structure-Activity Relationship Studies via Computational Approaches
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that seeks to correlate a molecule's chemical structure with its biological activity. uni-bonn.de Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a systematic way to identify the key structural features that determine a compound's function. preprints.orgrsc.org These models can then be used to predict the activity of novel, un-synthesized molecules. uni-bonn.de
The kinetic data from the carboxypeptidase A study provides a classic, non-computational example of an SAR. pnas.org The "activity" is the rate of hydrolysis, and the "structural" change is the acetylation of the enzyme, which in turn alters its interaction with the hippuryl-L-β-phenyllactic acid substrate. This demonstrates that modifying the structure of the interacting partner profoundly affects the biological outcome. pnas.org
Modern computational approaches can expand on this principle by building a 3D-QSAR model. For phenyllactate, this would involve several steps:
Designing Analogs: A series of virtual phenyllactate derivatives would be designed by modifying specific parts of the molecule, such as adding different substituents to the phenyl ring.
Molecular Field Analysis: For each analog, computational software calculates steric and electrostatic fields around the molecule. scielo.br
Model Generation: Statistical methods, such as partial least-squares, are used to build a mathematical model that correlates the variations in these fields with experimentally determined biological activities (e.g., enzyme inhibition constants). rsc.org
Prediction and Visualization: The resulting 3D-QSAR model can predict the activity of new compounds and generate visual maps that show which regions of the molecule are sensitive to modification. rsc.org For instance, a model might indicate that bulky, electron-withdrawing groups at a specific position on the phenyl ring increase binding affinity to a target enzyme.
| Compound | Structural Feature | Predicted Activity (e.g., IC₅₀) |
| Sodium phenyllactate | Parent structure | Baseline |
| Analog 1 | 4-fluoro substituent on phenyl ring | Higher than baseline |
| Analog 2 | 4-methyl substituent on phenyl ring | Lower than baseline |
| Analog 3 | 3-chloro substituent on phenyl ring | Higher than baseline |
| This conceptual table illustrates how a computational SAR study might organize data to build a predictive model for phenyllactate derivatives. |
These computational strategies are invaluable for rationally guiding the development of molecules with desired biological functions, minimizing the need for extensive and costly laboratory synthesis and testing. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Biotechnological Production Platforms and Hosts
The future of sodium phenyllactate production lies in the development of highly efficient and specialized biotechnological platforms. While organisms like Escherichia coli and various Lactic Acid Bacteria (LAB) have been the workhorses for phenyllactic acid production, research is expanding to include novel and engineered microbial hosts to enhance yield, purity, and sustainability. frontiersin.orgfrontiersin.org A significant goal is the development of food-grade hosts, such as Bacillus subtilis and Lactococcus lactis, which would be advantageous for applications in the food industry from a safety perspective. researchgate.net
The exploration of non-conventional yeasts and fungi as production hosts is a promising frontier. These organisms may possess unique metabolic characteristics or higher tolerance to process stresses. Another innovative approach is the use of engineered chemolithoautotrophs like Cupriavidus necator, which can produce complex biopolymers containing phenyllactate monomers from simple carbon sources like CO2. biorxiv.org Systems metabolic engineering is a key tool in this endeavor, enabling the rational modification of microbial cells to improve the production of valuable aromatic compounds. nih.gov The optimization of fermentation conditions, such as employing a dissolved oxygen (DO)-stat method in fed-batch systems, has been shown to significantly increase product titers in engineered strains. researchgate.net
Table 1: Examples of Engineered Microbial Systems for Phenyllactic Acid (PLA) and Related Polymer Production
| Host Organism | Engineering Strategy | Target Product | Reported Titer | Reference(s) |
| Escherichia coli | Overexpression of feedback-resistant enzymes (AroG, PheA), D-phenyllactate dehydrogenase (FldH), β-ketothiolase (phaA), and reductase (phaB). | Poly(3HB-co-38.1 mol% D-phenyllactate) | 13.9 g/L | nih.gov, nih.gov |
| Escherichia coli | Expression of genes for isocaprenoyl-CoA:2-hydroxyisocaproate CoA-transferase (HadA) and an evolved PHA synthase. | Poly(52.3 mol% 3HB-co-47.7 mol% D-phenyllactate) | Not specified | nih.gov, researchgate.net |
| Escherichia coli | Optimization of dissolved oxygen (DO) feedback feeding. | 3‐Phenyllactic acid (PhLA) | 7.3 g/L | researchgate.net |
| Cupriavidus necator H16 (ΔphaC1) | Complementation with hydroxyacyl-CoA transferase (pct540 or hadA) and a mutant PHA synthase (phaC1437). | Novel polyesters containing phenyllactate (PheLA) monomers. | Not specified | biorxiv.org |
Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks
While the primary biosynthetic pathway for phenyllactic acid from phenylalanine is established, a deeper understanding of the intricate regulatory networks that control metabolic flux is needed. medcraveonline.com The biosynthesis begins with precursors from the shikimate pathway, which is a central hub for aromatic compound synthesis in microorganisms. acs.org Future research will likely focus on mapping the complex interplay between the central carbon metabolism, the shikimate pathway, and the specific downstream reactions that lead to phenyllactic acid.
Unexplored avenues include the identification of novel regulatory motifs, such as feed-forward activation loops and undiscovered transcription factors that modulate pathway gene expression. nih.gov For instance, research has shown that both gene expression and metabolic regulation control the biosynthesis of amino acids like phenylalanine, ensuring a rapid response to cellular needs. nih.gov Understanding these dual-control mechanisms is crucial for rationally engineering strains that can bypass native feedback inhibition and channel more precursors towards phenyllactate synthesis. nih.gov There is also significant potential in exploring the crosstalk between different metabolic pathways; enzyme activators from one pathway can influence the activity of enzymes in another, creating a complex regulatory web that can be harnessed for optimized production. embopress.orgku.dk
Advanced Characterization of Antimicrobial Mechanisms at the Molecular Level
The antimicrobial properties of phenyllactic acid, the parent compound of this compound, are well-documented, but a precise molecular-level understanding of its mechanisms is still evolving. medcraveonline.comresearchgate.net It is known to act against a broad spectrum of bacteria and fungi by disrupting cell wall and membrane integrity. medcraveonline.comnih.gov This disruption leads to the leakage of vital intracellular components, a phenomenon confirmed through methods like scanning electron microscopy and the measurement of released alkaline phosphatase. medcraveonline.comnih.gov
Future research must move beyond these observations to identify the specific molecular interactions responsible for these effects. An advanced area of investigation is the finding that phenyllactic acid can bind to genomic DNA and trigger its degradation, a mechanism that requires further characterization. nih.gov Other potential mechanisms that warrant deeper study include the inhibition of key metabolic enzymes and the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov Techniques like in silico molecular docking can be employed to predict interactions between phenyllactate and specific microbial proteins, such as DNA gyrase, providing targets for experimental validation. nih.gov A thorough characterization could reveal that the compound attacks multiple cellular targets simultaneously, which would help explain its broad-spectrum activity and the low incidence of microbial resistance. frontiersin.org
Table 2: Characterized and Proposed Antimicrobial Mechanisms of Phenyllactic Acid
| Molecular Target/Mechanism | Observed Effect | Method of Characterization | Reference(s) |
| Cell Wall & Membrane | Disruption of cellular ultrastructure, loss of rigidity, and increased permeability. | Scanning Electron Microscopy (SEM), Flow Cytometry, Measurement of leaked cellular contents. | medcraveonline.com, mdpi.com, nih.gov |
| Genomic DNA | Binding to DNA and initiation of its degradation. | Fluorescence Spectroscopy, Agarose (B213101) Gel Electrophoresis. | nih.gov |
| Metabolic Enzymes | Inhibition of key enzymes in central metabolic pathways (e.g., TCA cycle). | Enzyme activity assays. | nih.gov |
| Cellular Homeostasis | Induction of oxidative stress via accumulation of Reactive Oxygen Species (ROS). | Measurement of intracellular ROS levels. | nih.gov |
Development of Engineered Microbial Systems for Targeted Applications
A significant future direction is the development of engineered microbial systems designed not just to produce this compound, but to use the entire organism for a specific, targeted application. caltech.edu This involves creating "smart" microbes that can perform complex functions in diverse environments, from industrial bioreactors to the human body. nih.gov
One of the most promising applications is in the synthesis of novel biomaterials. Engineered E. coli strains have already been created that can perform one-step fermentation of glucose into aromatic polyesters, using phenyllactate as a monomer building block. nih.govnih.gov This opens the door to producing a new class of biodegradable plastics from renewable resources. biorxiv.org In the medical field, there is growing interest in "live biotherapeutics," which are engineered microbes designed to treat diseases. mdpi.comnih.gov A bacterium could be engineered to produce this compound in situ within the gut to combat a specific pathogen or to beneficially modulate the gut microbiome. mdpi.com The advancement of synthetic biology tools, including CRISPR-Cas systems, is accelerating the ability to precisely design microorganisms with enhanced metabolic efficiency and therapeutic potential for these targeted applications. mdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding
To fully realize the potential of this compound, a holistic, systems-level understanding of its production and function is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this comprehensive view. nih.govmdpi.com This approach allows researchers to move beyond studying single genes or proteins and instead analyze the complex interactions that define the entire biological system. frontiersin.org
In the context of production, integrating transcriptomics and metabolomics can reveal how genetic modifications affect global gene expression and, consequently, the metabolic state of the cell. mdpi.com For example, analyzing differentially expressed genes and differentially abundant metabolites can identify not only the intended changes in the phenyllactate pathway but also unintended bottlenecks or metabolic rerouting elsewhere in the cell. mdpi.comnih.gov This integrated analysis can confirm the involvement of known metabolic pathways and identify new functional genes and metabolites linked to the desired phenotype. ashpublications.orgmdpi.com Such a comprehensive dataset is invaluable for building accurate computational models of metabolism, which can then be used to predict the outcomes of further genetic engineering, thereby accelerating the design-build-test-learn cycle of synthetic biology. nih.gov This multi-omics strategy is essential for untangling the complex regulatory networks and metabolic crosstalk that govern the efficient biosynthesis of this compound. researchgate.netbiorxiv.org
Q & A
Q. What laboratory methods are used to synthesize sodium phenyllactate?
this compound can be synthesized via enzymatic or whole-cell biocatalysis. A common approach involves:
- Enzymatic reduction of phenylpyruvate : NAD(P)H-dependent reductases (e.g., AdxB in fungal biosynthetic pathways) catalyze phenylpyruvate reduction to phenyllactate .
- Whole-cell biocatalysis : Engineered microbial systems (e.g., Lactobacillus plantarum) with cofactor regeneration systems improve yield by recycling NADH/NAD+ during phenylpyruvate conversion .
- Chemical synthesis : Ethyl phenyllactate intermediates (e.g., ethyl 2-hydroxy-3-phenylpropionate) can be hydrolyzed to this compound under alkaline conditions .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Enzymes/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Whole-cell biocatalysis | 85–92 | L-lactate dehydrogenase | Sustainable, cofactor regeneration | Requires strain optimization |
| Enzymatic reduction | 70–80 | AdxB, NADPH | High specificity | Costly cofactors |
| Chemical hydrolysis | 60–75 | Ethyl phenyllactate, NaOH | Scalable | Low stereoselectivity |
Q. How is phenyllactate quantified in biological samples?
Analytical workflows combine extraction, separation, and detection:
- Gas chromatography-mass spectrometry (GC-MS) : Used for urinary phenyllactate profiling in metabolic disorders (e.g., phenylketonuria). Derivatization (e.g., silylation) enhances volatility .
- Thin-layer chromatography (TLC) : Preliminary screening in serum/urine; detects phenyllactate via Rf values under UV light .
- Nuclear magnetic resonance (NMR) : Identifies structural isomers (e.g., α- vs. β-phenyllactate) in complex mixtures .
Methodological Tip : Validate assays with spiked internal standards (e.g., deuterated phenyllactate) to correct for matrix effects .
Q. What is the metabolic role of phenyllactate in phenylalanine catabolism?
Phenyllactate is a secondary metabolite in phenylalanine degradation:
- Phenylketonuria (PKU) : Accumulates due to PAH gene mutations, impairing phenylalanine-to-tyrosine conversion. Elevated levels correlate with neurological toxicity in humans .
- Microbial pathways : Clostridium sporogenes converts phenylalanine to phenyllactate via phenyllactate dehydratase, influencing gut microbiota-host interactions .
Advanced Research Questions
Q. How do contradictory findings on phenyllactate toxicity arise across experimental models?
Discrepancies stem from:
- Model-specific metabolism : In PAH-silenced mosquitoes, phenyllactate accumulation (5-fold) does not reduce survival, unlike in mammals .
- Concentration thresholds : Toxicity in rodent PKU models occurs at ≥50 mM phenylpyruvate, whereas endogenous levels in silenced insects remain subtoxic .
- Compensatory pathways : Microbes may metabolize phenyllactate into non-toxic derivatives (e.g., phenylacetate), masking toxicity .
Experimental Design Recommendation : Use comparative metabolomics (GC-MS/LC-MS) across models to map species-specific detoxification pathways .
Q. What molecular mechanisms explain this compound’s efficacy in hyperammonemia?
this compound conjugates with glutamate via ATP-dependent ligases, forming water-soluble phenylacetylglutamine, which is excreted renally. This bypasses urea cycle defects, reducing ammonia toxicity .
Q. Key Evidence :
Q. How do fungal nonribosomal peptide synthetases (NRPSs) incorporate phenyllactate into diketomorpholines?
The NRPS AdxA in Aspergillus spp. activates phenyllactate through its second adenylation domain (AdxA-A2):
- Substrate specificity : AdxA-A2 recognizes α-hydroxy acids (e.g., phenyllactate) via substrate-binding residues homologous to PF1022 synthetase .
- Modular assembly : AdxA condenses phenyllactate with tryptophan, forming the diketomorpholine core via thioesterification and cyclization .
Methodological Insight : Use heterologous expression of adxA in E. coli with isotopic labeling (e.g., 13C-phenyllactate) to track incorporation .
Q. How can researchers resolve spectral overlap in phenyllactate detection?
- Chromatographic optimization : Use reverse-phase HPLC with a C18 column and 0.1% formic acid to separate α- and β-phenyllactate isomers .
- Tandem MS/MS : Fragment ions at m/z 131 (phenyllactate) and m/z 165 (phenylpyruvate) differentiate metabolites in complex samples .
Data Contradiction Analysis Framework
Table 2: Addressing Conflicting Results in Phenyllactate Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
